REACTION_CXSMILES
|
Br[CH:2]([CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[CH:3]=O.[NH2:12][C:13]([NH2:15])=[O:14].C1(CCC=O)C=CC=CC=1>C(O)C>[CH2:5]([C:2]1[O:14][C:13]([NH2:15])=[N:12][CH:3]=1)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1
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Name
|
|
Quantity
|
14.2 g
|
Type
|
reactant
|
Smiles
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BrC(C=O)CC1=CC=CC=C1
|
Name
|
|
Quantity
|
7.2 g
|
Type
|
reactant
|
Smiles
|
NC(=O)N
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CCC=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
were heated
|
Type
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CUSTOM
|
Details
|
The solvent was evaporated to dryness
|
Type
|
ADDITION
|
Details
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the residue was diluted with dichloromethane (250 mL)
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Type
|
WASH
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Details
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washed with sodium hydroxide (10% aqueous solution, 100 mL) and water (50 mL)
|
Type
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EXTRACTION
|
Details
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The organic layer was extracted three times with hydrochloric acid (5% aqueous solution, 250 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted three times with dichloromethane (300 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
purified by silica gel column chromatography
|
Type
|
CUSTOM
|
Details
|
to give a pale yellow solid
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)C1=CN=C(O1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |